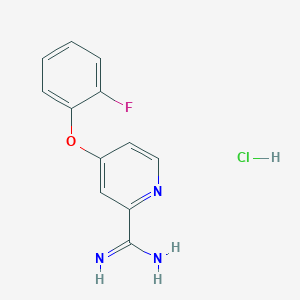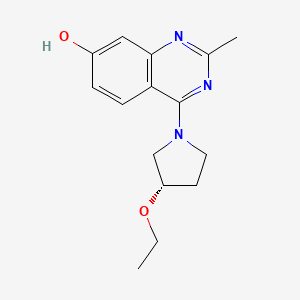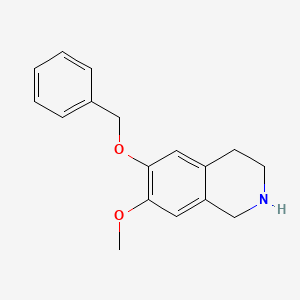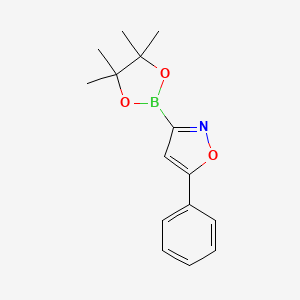![molecular formula C16H14O4 B11849096 2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)
2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids This compound is characterized by the presence of an ethoxycarbonyl group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the esterification of biphenyl-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and distillation ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl-4,4’-dicarboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: 4-(Hydroxymethyl)-[1,1’-biphenyl]-2’-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl structure.
Mécanisme D'action
The mechanism of action of 2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-4-carboxylic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and applications.
Ethyl biphenyl-4-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
Uniqueness
2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both an ethoxycarbonyl group and a carboxylic acid group on the biphenyl structure. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C16H14O4 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
4-(2-ethoxycarbonylphenyl)benzoic acid |
InChI |
InChI=1S/C16H14O4/c1-2-20-16(19)14-6-4-3-5-13(14)11-7-9-12(10-8-11)15(17)18/h3-10H,2H2,1H3,(H,17,18) |
Clé InChI |
XHIMNDLAJUIPBK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile](/img/structure/B11849034.png)
![[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849042.png)


![(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B11849072.png)

![(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11849094.png)





